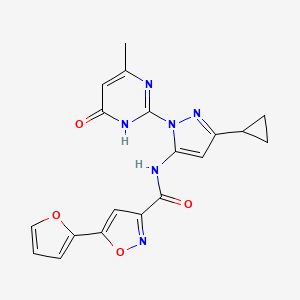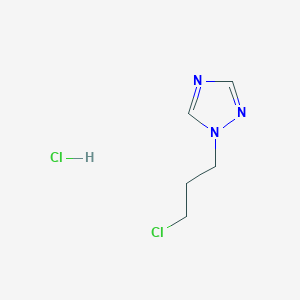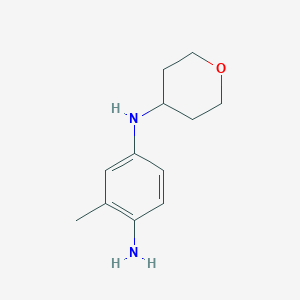![molecular formula C16H14FNO3 B2864778 N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411229-80-4](/img/structure/B2864778.png)
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide, also known as FPhOx, is a synthetic compound that has been studied for its potential use in scientific research. FPhOx belongs to the class of oxirane-containing compounds, which have been shown to have diverse biological activities.
Mécanisme D'action
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which is involved in numerous physiological processes. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to decrease pain sensitivity and increase appetite. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has several advantages for use in laboratory experiments. It has a high affinity for the CB1 receptor, which makes it useful for studying the endocannabinoid system. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide is also relatively easy to synthesize in large quantities, which makes it useful for large-scale experiments. However, N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide. One area of research is the development of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic uses of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide on the endocannabinoid system and other physiological processes.
Méthodes De Synthèse
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide can be synthesized using a multistep process that involves the reaction of 3-fluorophenol with 2-bromobenzyl bromide, followed by the conversion of the resulting intermediate to N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide using oxalyl chloride and N,N-dimethylformamide. The synthesis of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in numerous physiological processes, including pain modulation, appetite regulation, and mood regulation. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[[2-(3-fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-12-5-3-6-13(8-12)21-14-7-2-1-4-11(14)9-18-16(19)15-10-20-15/h1-8,15H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSRFPIIJUGMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC=CC=C2OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)

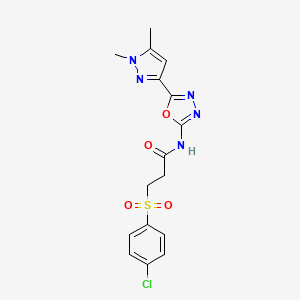
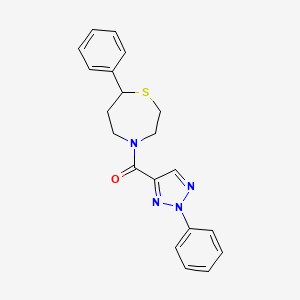
![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)
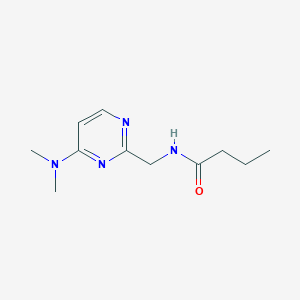
![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)
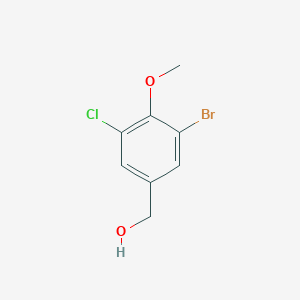
![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)
![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)
